Potassium;carbanide;propanedioic acid
Description
Potassium: Potassium (K) is an alkali metal that forms ionic salts with various anions. In the context of organic chemistry, potassium salts of carboxylic acids (e.g., potassium malonate) are widely used in pharmaceuticals, agrochemicals, and industrial processes .
However, "carbamide" refers to urea (NH₂CONH₂), which is unrelated to the compounds discussed here. Given the lack of supporting evidence for "carbanide," this article focuses on potassium and propanedioic acid.
Propanedioic Acid (Malonic Acid): Propanedioic acid (HOOC-CH₂-COOH, CAS 141-82-2) is a dicarboxylic acid with applications in organic synthesis, polymer chemistry, and biochemistry. Its potassium salts (e.g., dipotassium malonate, CAS 13095-67-5) are used as intermediates in pharmaceuticals and deep eutectic solvents .
Properties
Molecular Formula |
C4H7KO4 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
potassium;carbanide;propanedioic acid |
InChI |
InChI=1S/C3H4O4.CH3.K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);1H3;/q;-1;+1 |
InChI Key |
QDMCXSJHCFQTOF-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C(C(=O)O)C(=O)O.[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison of Propanedioic Acid with Similar Dicarboxylic Acids
Propanedioic acid is structurally analogous to other dicarboxylic acids, such as succinic (butanedioic), maleic, and fumaric acids. Key differences include:
Table 1: Physicochemical Properties of Dicarboxylic Acids
| Acid | Formula | pKa₁ | pKa₂ | Solubility (g/100g H₂O) | Applications |
|---|---|---|---|---|---|
| Propanedioic (Malonic) | HOOC-CH₂-COOH | 2.826 | 5.696 | ~140 (20°C) | Esters, malonyl-CoA biosynthesis |
| Succinic | HOOC-CH₂-CH₂-COOH | 4.207 | 5.635 | ~8 (25°C) | Food additive, polymer synthesis |
| Maleic (cis) | HOOC-CH=CH-COOH | 1.910 | 6.33 | ~79 (25°C) | Industrial resins, drug synthesis |
| Fumaric (trans) | HOOC-CH=CH-COOH | 3.10 | 4.60 | ~0.6 (25°C) | Acidulant, antioxidant |
Key Findings :
- Acidity : Propanedioic acid is more acidic than succinic acid due to the shorter carbon chain, which enhances electron withdrawal from carboxyl groups .
- Solubility : Propanedioic acid’s high solubility (compared to succinic and fumaric acids) makes it ideal for aqueous reactions and deep eutectic solvents .
- Biosynthetic Role : Unlike succinic acid, propanedioic acid derivatives (e.g., malonyl-CoA) are critical in fatty acid biosynthesis .
Comparison of Potassium Propanedioate with Other Potassium Salts
Potassium propanedioate (dipotassium malonate) is compared to salts like potassium nitrate and potassium chloride:
Key Findings :
- Solubility : Potassium propanedioate’s high solubility enables its use in liquid formulations, unlike potassium nitrate or chloride, which precipitate at higher concentrations .
- Pharmaceutical Use : Potassium propanedioate is less toxic than potassium quisqualate (derived from Quisqualis indica), which has reported toxicity in traditional medicine .
- Thermal Stability : Potassium propanedioate exhibits stability in deep eutectic solvents up to 80°C, whereas potassium nitrate decomposes at high temperatures .
Research Findings and Discrepancies
- Purity Effects : Variability in propanedioic acid purity (98% vs. ≥99%) impacts refractive index measurements in solvent studies, with deviations up to 0.0066 .
- Antibacterial Activity: Propanedioic acid derivatives in plant extracts (e.g., ethyl malonate) show inhibitory effects against Staphylococcus aureus, comparable to dodecanoic acid .
- Environmental Impact : Fluorinated propanedioic acid derivatives (e.g., perfluoroalkyl esters) are listed as toxic chemicals due to persistence in ecosystems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
